molecular formula C31H23N7O3S2 B11525599 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B11525599
M. Wt: 605.7 g/mol
InChI Key: JTWUGPNQIZNWIC-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(2-{4-[2-(1H-1,3-Benzodiazol-2-ylsulfanyl)acetamido]phenyl}-1,3-benzoxazol-5-yl)acetamide is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(2-{4-[2-(1H-1,3-Benzodiazol-2-ylsulfanyl)acetamido]phenyl}-1,3-benzoxazol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and benzoxazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and thiols under conditions such as reflux or microwave-assisted synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(2-{4-[2-(1H-1,3-Benzodiazol-2-ylsulfanyl)acetamido]phenyl}-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(2-{4-[2-(1H-1,3-Benzodiazol-2-ylsulfanyl)acetamido]phenyl}-1,3-benzoxazol-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(2-{4-[2-(1H-1,3-Benzodiazol-2-ylsulfanyl)acetamido]phenyl}-1,3-benzoxazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structures allow it to bind to specific sites, modulating biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1H-1,3-Benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide
  • **2-(1H-1,3-Benzodiazol-2-ylsulfanyl)aniline

Uniqueness

Compared to similar compounds, 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(2-{4-[2-(1H-1,3-Benzodiazol-2-ylsulfanyl)acetamido]phenyl}-1,3-benzoxazol-5-yl)acetamide is unique due to its multi-heterocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C31H23N7O3S2

Molecular Weight

605.7 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-[5-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C31H23N7O3S2/c39-27(16-42-30-35-21-5-1-2-6-22(21)36-30)32-19-11-9-18(10-12-19)29-34-25-15-20(13-14-26(25)41-29)33-28(40)17-43-31-37-23-7-3-4-8-24(23)38-31/h1-15H,16-17H2,(H,32,39)(H,33,40)(H,35,36)(H,37,38)

InChI Key

JTWUGPNQIZNWIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)NC(=O)CSC6=NC7=CC=CC=C7N6

Origin of Product

United States

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